[D-Phe12]-Bombesin vs. [D-Phe12,Leu14]-Bombesin: Comparative Central Receptor Binding Affinity
In a study comparing the central binding affinity of several [D-Phe12]-containing bombesin analogs, [D-Phe12]-Bombesin and [D-Phe12,Leu14]-Bombesin demonstrated equivalent potency in inhibiting 125I-[Tyr4]bombesin binding to rat brain slices, with both compounds exhibiting an IC50 of approximately 2 μM [1]. This indicates that the single D-Phe12 substitution is sufficient to confer central antagonist activity comparable to the double-substituted analog, offering a simpler molecular tool for CNS studies [1].
| Evidence Dimension | Central receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = approximately 2 μM |
| Comparator Or Baseline | [D-Phe12,Leu14]-Bombesin: IC50 = approximately 2 μM |
| Quantified Difference | No significant difference |
| Conditions | Rat brain slices, inhibition of 125I-[Tyr4]bombesin binding |
Why This Matters
This data demonstrates that [D-Phe12]-Bombesin achieves central receptor binding equivalent to a more complex analog, potentially simplifying experimental design and cost for CNS research applications.
- [1] Merali, Z., Merchant, C.A., Crawley, J.N., Coy, D.H., Heinz-Erian, P., Jensen, R.T., & Moody, T.W. (1988). (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists. Synapse, 2(3), 282-287. View Source
